4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thienopyrrole core with a cyclohexylmethyl substituent at the 4-position and a carboxylic acid group at the 5-position. The cyclohexylmethyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties.
Properties
IUPAC Name |
4-(cyclohexylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHVYGTKMISKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with cyclohexylmethyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Acyl chlorides and their derivatives.
Scientific Research Applications
Overview
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS No. 878667-98-2) is a compound of significant interest in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into its applications in chemistry, biology, medicine, and industry, supported by case studies and data tables.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its thieno[3,2-b]pyrrole core is valuable in developing new materials with specific electronic properties.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution Reactions : Can undergo nucleophilic substitution, particularly at the carboxylic acid group.
Biology
- Enzyme Inhibition : Research indicates that 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can inhibit various enzymes by binding to their active sites. This mechanism suggests potential applications in drug development targeting specific biological pathways.
- Antitumor Activity : A study demonstrated its cytotoxic effects on A549 lung cancer cells, where it induced apoptosis via caspase activation, indicating its potential as an anticancer agent.
- Analgesic Properties : In vivo studies have shown that derivatives of this compound exhibit significant analgesic effects compared to free pyrrole acids, highlighting its therapeutic potential in pain management.
Medicine
- Therapeutic Properties : Investigated for antiviral and anticancer activities, this compound shows promise in developing novel therapeutic agents for treating various diseases.
- Mechanism of Action : Its biological activity is primarily attributed to interactions with specific molecular targets, suggesting avenues for further pharmacological exploration.
Industry
- Material Development : Utilized in the development of new materials and chemical processes, particularly in creating polymers or composites with enhanced properties.
Case Studies
| Study Focus | Findings |
|---|---|
| Antitumor Efficacy | Significant cytotoxicity against A549 lung cancer cells; apoptosis induction observed. |
| Analgesic Activity | Notable analgesic effects demonstrated in Randall-Selitto test compared to free acids. |
Mechanism of Action
The mechanism of action of 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to downstream effects on cellular processes and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents | Molecular Weight | LogP (Predicted) | Key Structural Features |
|---|---|---|---|---|
| 4-Cyclohexylmethyl derivative | 4-cyclohexylmethyl | ~279.36* | ~3.5 | Bulky hydrophobic group |
| 4-(Cyclopropylmethyl) derivative | 4-cyclopropylmethyl | 223.27 | ~2.1 | Smaller aliphatic substituent |
| 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | 2-methyl | 167.19 | ~1.8 | Electron-donating methyl group |
| 3-Bromo derivative | 3-bromo | 246.08 | ~2.5 | Electron-withdrawing halogen |
| 4-Isopentyl-2-methyl derivative | 4-isopentyl, 2-methyl | 251.35 | ~3.0 | Branched alkyl chain |
*Calculated based on molecular formula C₇H₅NO₂S + C₇H₁₃ (cyclohexylmethyl).
Key Observations:
- The cyclohexylmethyl group significantly increases lipophilicity (LogP ~3.5), which may enhance blood-brain barrier penetration for central nervous system targets .
Biological Activity
4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, focusing on its pharmacological properties and applications.
Chemical Structure and Properties
- IUPAC Name : 4-(cyclohexylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
- Molecular Weight : 263.36 g/mol
- CAS Number : 878667-98-2
- InChI Key : TUCHVYGTKMISKG
The compound features a thieno[3,2-b]pyrrole core with a cyclohexylmethyl substituent, which may influence its interaction with biological targets.
Synthesis Methods
The synthesis of 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with cyclohexylmethyl bromide in the presence of a base such as sodium hydride in tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. It has been shown to inhibit certain enzyme activities by binding to their active sites, which blocks substrate access. This mechanism suggests potential applications in therapeutic contexts, particularly in oncology and infectious diseases .
Pharmacological Studies
Research has indicated that compounds similar to 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibit significant biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of thieno[3,2-b]pyrrole compounds possess antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Similar thieno derivatives have been reported to exhibit activity against bacteria and fungi .
- Analgesic Effects : Research indicates that certain pyrrole derivatives can possess analgesic properties. In studies involving bioconjugates combining pyrrole moieties with peptides, enhanced analgesic activity was observed .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Antitumor, antimicrobial | Enzyme inhibition |
| 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Antimicrobial | Similar mechanism |
| 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Anticancer | Enzyme interaction |
This table highlights the comparative biological activities of structurally related compounds.
Case Studies
- Antitumor Efficacy : A study focused on the synthesis and evaluation of thieno derivatives demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism involved apoptosis induction via caspase activation .
- Analgesic Activity : In vivo studies using the Randall-Selitto test showed that bioconjugates incorporating pyrrole structures exhibited notable analgesic effects compared to free pyrrole acids .
Q & A
Q. What are the established synthetic routes for 4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves condensation reactions of aromatic acid chlorides with precursors like 4-aminoantipyrine derivatives, followed by functional group modifications. For example, cyclocondensation using ethyl acetoacetate and phenylhydrazine (as seen in pyrazole-4-carboxylic acid synthesis) can be adapted, with subsequent hydrolysis to yield the carboxylic acid group . The cyclohexylmethyl substituent may be introduced via alkylation or nucleophilic substitution under controlled conditions.
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
- Mass spectrometry : For molecular weight verification and fragmentation pattern analysis.
- NMR (¹H/¹³C) : To resolve the thieno-pyrrole core and cyclohexylmethyl substituent .
- X-ray crystallography : For absolute structural confirmation, as demonstrated in analogous heterocyclic systems .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can researchers optimize synthetic yield amid conflicting reports on reaction conditions?
- Methodological Answer : Systematic optimization involves:
- Temperature control : Elevated temperatures (80–100°C) improve cyclocondensation but may degrade sensitive substituents.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for coupling reactions .
- Purification protocols : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the carboxylic acid derivative .
Contradictions in yields often arise from solvent polarity, stoichiometry, or byproduct formation—reproducibility requires rigorous parameter documentation.
Q. What computational strategies predict biological activity or binding interactions of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PYCRL homologs ).
- QSAR modeling : Correlate electronic properties (HOMO/LUMO energies) with activity data from analogs .
- DFT calculations : Analyze charge distribution and stability of the thieno-pyrrole core .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., enzyme inhibition assays at fixed pH and temperature).
- Purity verification : Use LC-MS to confirm compound integrity, as impurities like methyl esters (from incomplete hydrolysis) can skew results .
- Structural analogs : Compare activity with 4-methyl or ethyl ester derivatives to isolate substituent effects .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .
- Light sensitivity : Store in amber vials if conjugated π-systems (thieno-pyrrole) show UV absorbance .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar thieno-pyrrole derivatives?
- Methodological Answer :
- Substituent effects : Cyclohexylmethyl (lipophilic) vs. methyl (smaller) groups alter membrane permeability .
- Metabolic stability : Carboxylic acid derivatives may undergo esterification in vivo, reducing efficacy compared to in vitro assays .
Cross-study comparisons must account for these variables.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
